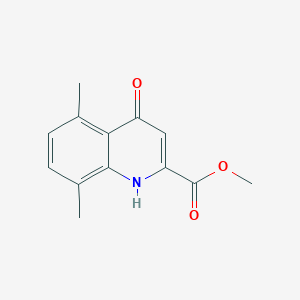

Methyl 4-hydroxy-5,8-dimethylquinoline-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 4-hydroxy-5,8-dimethylquinoline-2-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is a quinoline derivative and has been found to possess several useful properties that make it a valuable tool in scientific experiments.

科学的研究の応用

Synthesis and Characterization of Metal Complexes

Hydroxyquinolines, due to their pharmacological importance, have been studied for the synthesis and characterization of metal complexes. For instance, novel ligands derived from hydroxyquinolines have been synthesized and investigated alongside their metal complexes with transition metals like Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II). These compounds have been analyzed using various techniques, including physicochemical analysis, thermogravimetric analysis, and spectroscopic techniques. Their antimicrobial activity has also been evaluated, showing potential for application in combating microbial infections (Patel & Patel, 2017).

Therapeutic Applications in Alzheimer's Disease

Certain 2-substituted hydroxyquinolines have been proposed for the treatment of Alzheimer's disease (AD), demonstrating the ability to disaggregate amyloid plaques, inhibit redox chemistry, and potentially reverse the AD phenotype in animal models. These findings underscore the potential of hydroxyquinolines as metal chaperones and neuroprotective agents, offering a molecular basis for their application in neurodegenerative disease treatment (Kenche et al., 2013).

Photolabile Protecting Groups for Biological Applications

Hydroxyquinoline derivatives have been developed as photolabile protecting groups with sensitivity to multiphoton excitation. These compounds, such as 8-bromo-7-hydroxyquinoline (BHQ), show greater efficiency and sensitivity for use in biological applications, including in vivo studies. Their increased solubility and low fluorescence make them suitable as caging groups for biological messengers, facilitating controlled release in response to light (Fedoryak & Dore, 2002).

Catalytic Activity in Organic Synthesis

Hydroxyquinoline derivatives have been utilized in auxiliary-assisted, palladium-catalyzed arylation and alkylation of sp^2 and sp^3 C-H bonds in carboxylic acid derivatives. This method highlights the versatility of hydroxyquinolines in facilitating selective monoarylation and alkylation, contributing to the development of novel organic synthesis strategies (Shabashov & Daugulis, 2010).

Antimicrobial and Antibacterial Activities

Research has demonstrated the synthesis of pyranoquinoline derivatives with significant yields, showing moderate effectiveness against both Gram-positive and Gram-negative bacteria. This suggests the potential use of hydroxyquinoline derivatives as antimicrobial agents, particularly against strains like Pseudomonas aeruginosa (Asghari, Ramezani, & Mohseni, 2014).

Corrosion Inhibition

Hydroxyquinoline derivatives have been investigated as corrosion inhibitors for metals, demonstrating the ability to form protective layers on metal surfaces and prevent corrosion. This application is particularly relevant in the fields of materials science and engineering, where the longevity and integrity of metal components are critical (Rbaa et al., 2019).

特性

IUPAC Name |

methyl 5,8-dimethyl-4-oxo-1H-quinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-7-4-5-8(2)12-11(7)10(15)6-9(14-12)13(16)17-3/h4-6H,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAXBMFDNCVYZNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=O)C=C(NC2=C(C=C1)C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-hydroxy-5,8-dimethylquinoline-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Butyl-8-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-3-methylpurine-2,6-dione](/img/structure/B2675080.png)

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-dimethylphenyl)methanone](/img/structure/B2675084.png)

![2-[3-Methoxycarbonyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid](/img/structure/B2675089.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2675092.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2675093.png)

![5-ethyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2675101.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2675103.png)